molecular formula C24H21N5O4S2 B2981355 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-85-9

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2981355
CAS No.: 868377-85-9
M. Wt: 507.58
InChI Key: NEIIFPRPXLBYOF-PNHLSOANSA-N
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Description

This compound belongs to a class of benzamide-sulfonamide hybrids, which are characterized by their dual pharmacophores: a benzamide core and a sulfamoyl group. The target molecule features a bis(2-cyanoethyl)sulfamoyl moiety attached to the benzamide ring and a 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole substituent.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S2/c1-3-15-29-22-20(33-2)7-4-8-21(22)34-24(29)27-23(30)18-9-11-19(12-10-18)35(31,32)28(16-5-13-25)17-6-14-26/h1,4,7-12H,5-6,15-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIFPRPXLBYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfamoyl and cyanoethyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

    Major Products: The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The exact mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ primarily in their sulfamoyl substituents and benzothiazole modifications . Key examples include:

Compound Name Sulfamoyl Group Benzothiazole Substituents Molecular Weight (g/mol) Bioactivity/Notes References
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide (Target Compound) bis(2-cyanoethyl) 4-methoxy, 3-prop-2-ynyl ~525 (estimated) Potential enzyme inhibition (AChE/hCA)
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide bis(prop-2-enyl) 4-chloro, 3-methyl 462.0 Undisclosed (structural analog)
4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide diethyl 4-ethoxy, 3-prop-2-ynyl ~495 (estimated) Synthetic intermediate
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-benzothiazol-2-ylidene)benzamide bis(2-methoxyethyl) 6-ethoxy, 3-methyl 501.6 Solubility-modifying substituents

Key Observations :

  • Sulfamoyl Groups: The bis(2-cyanoethyl) group in the target compound introduces electron-withdrawing cyano groups, which may enhance metabolic stability compared to bis(prop-2-enyl) (electron-rich) or diethyl (neutral) analogs .
  • In contrast, chloro () or ethoxy () substituents alter lipophilicity and steric bulk .
Enzyme Inhibition
  • Benzamide-Sulfonamide Hybrids: Compounds like N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides () inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I/II). The target compound’s cyanoethyl-sulfamoyl group may enhance binding to enzyme active sites via dipole interactions or hydrogen bonding .
  • Antifungal Activity : Oxadiazole-containing analogs (e.g., LMM5 and LMM11 in ) exhibit antifungal effects via thioredoxin reductase inhibition. The target compound’s benzothiazole-propargyl motif could similarly target redox enzymes but with distinct selectivity .
Physicochemical Properties
  • Melting Points : Analogs with halogenated benzothiazoles (e.g., 4-chloro in ) show higher melting points (~200–258°C) due to increased crystallinity, whereas alkyne-containing compounds (e.g., target compound) may have lower melting points due to reduced symmetry .
  • Solubility: The bis(2-methoxyethyl)sulfamoyl group () improves aqueous solubility compared to the target compound’s cyanoethyl groups, which are more hydrophobic .

Analytical Validation

  • Spectroscopy: 1H/13C-NMR and MS (as in ) would confirm the presence of the prop-2-ynyl (δ ~2.5 ppm for alkyne protons) and cyanoethyl groups (δ ~3.0 ppm for CH2CN) .
  • X-ray Crystallography : Structural analogs in –15 were validated using SHELX-based refinement (), suggesting similar methods for the target compound .

Biological Activity

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on various research studies.

The compound has the following characteristics:

  • Molecular Formula : C24H21N5O3S2
  • CAS Number : 868377-85-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates through methods such as nucleophilic substitution and condensation reactions. The specific synthetic route can influence the yield and purity of the final product, which is crucial for its biological evaluation.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, suggesting a potential for development as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymes : Similar compounds have demonstrated inhibitory effects on histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. For example, a related compound showed selective inhibition against HDAC3 with an IC50 of 95.48 nM .
  • Induction of Apoptosis : Studies have indicated that these compounds can promote apoptosis in cancer cells, leading to cell cycle arrest, particularly in the G2/M phase .

Pharmacological Applications

The potential applications of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide include:

  • Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis.
  • Drug Development : As a lead compound for designing new HDAC inhibitors.
  • Biochemical Research : To study molecular interactions and pathways involved in cancer biology.

Research Findings

A summary of relevant research findings is presented in the table below:

StudyCompound TestedBiological ActivityIC50 ValueReference
Study 1FNA (related compound)HDAC Inhibition95.48 nM (HDAC3)
Study 2FNAAntitumor Activity (HepG2)1.30 µM
Study 3Various sulfamoyl derivativesAntibacterial ActivityVarious IC50 values

Case Studies

Several case studies have highlighted the efficacy of sulfamoyl compounds in treating various cancers:

  • HepG2 Cell Line Study : Demonstrated significant antitumor activity with a notable reduction in tumor growth when treated with related compounds.
  • Combination Therapy Studies : Indicated that low concentrations of these compounds could enhance the efficacy of established chemotherapeutics like taxol and camptothecin .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Answer:
The synthesis of structurally similar sulfonamide-benzothiazole derivatives typically involves multi-step reactions, including condensation, sulfonation, and cyclization. A general approach includes:

  • Step 1: Reacting a benzothiazole precursor (e.g., 4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-amine) with a sulfamoyl chloride derivative under anhydrous conditions.
  • Step 2: Using glacial acetic acid as a catalyst in ethanol under reflux (4–6 hours) to drive the reaction to completion, followed by solvent evaporation under reduced pressure .
  • Optimization: Adjust molar ratios (e.g., 1:1.2 for amine:sulfamoyl chloride) and employ inert atmospheres (N₂/Ar) to minimize side reactions. Monitor progress via TLC or HPLC .

Table 1: Example Reaction Parameters

ParameterConditionReference
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
TemperatureReflux (78°C)
Reaction Time4–6 hours

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:
A combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential:

  • NMR: Confirm the presence of the sulfamoyl group (δ 3.5–4.0 ppm for -SO₂N<), benzothiazole protons (δ 7.0–8.5 ppm), and propynyl/methoxy groups .
  • FT-IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹) and cyanoethyl C≡N (~2250 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects in the benzothiazole ring .

Advanced: How can researchers address discrepancies in spectroscopic data during characterization?

Answer:
Discrepancies between calculated and observed data (e.g., NMR shifts or HRMS m/z) may arise from:

  • Solvent effects: Compare spectra in deuterated DMSO vs. CDCl₃.
  • Tautomerism: The benzothiazol-2-ylidene group may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to study equilibrium .
  • Impurities: Purify via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze. Cross-validate with independent techniques (e.g., elemental analysis) .

Advanced: What mechanistic insights guide the optimization of its biological activity in drug discovery?

Answer:
The compound’s bioactivity hinges on:

  • Electron-withdrawing groups: The trifluoromethyl (in analogs) enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Sulfamoyl linkage: Acts as a hydrogen-bond acceptor, critical for target binding. Replace with carbamate or urea groups to study SAR .
  • Benzothiazole core: Modulate π-π stacking via substituents (e.g., methoxy vs. nitro groups) .

Table 2: Key Functional Groups and Roles

GroupRoleReference
Sulfamoyl (-SO₂N<)H-bond acceptor, solubility
Cyanoethyl (-C≡N)Lipophilicity modifier
Propynyl (-C≡CH)Click chemistry handle

Advanced: How can stability studies be designed to assess degradation under physiological conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at 0, 24, 48 hours and analyze via HPLC for degradation products (e.g., hydrolysis of sulfamoyl group) .
  • Light/Thermal Stability: Expose to UV (254 nm) and 40°C for 72 hours. Monitor color changes and crystallinity .
  • Oxidative Stability: Test in H₂O₂ (0.3% w/v) to identify susceptible sites (e.g., propynyl group) .

Basic: What computational tools are suitable for predicting physicochemical properties?

Answer:

  • Lipophilicity (LogP): Use ChemAxon or Molinspiration to estimate, critical for blood-brain barrier penetration.
  • pKa: Employ SPARC or ACD/Labs to predict ionization states of the sulfamoyl and benzothiazole groups .
  • Docking Studies: AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinases) .

Advanced: How can regioselectivity challenges in modifying the benzothiazole ring be addressed?

Answer:

  • Directing Groups: Introduce a nitro group at C-5 to direct electrophilic substitution to C-4 or C-6 .
  • Cross-Coupling: Use Sonogashira or Suzuki-Miyaura reactions with Pd catalysts to functionalize the propynyl group selectively .
  • Protecting Groups: Temporarily protect the sulfamoyl moiety with tert-butoxycarbonyl (Boc) during benzothiazole modifications .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

  • Cyanoethyl Groups: Use fume hoods and nitrile gloves due to HCN release risk under acidic conditions .
  • Propynyl Group: Avoid sparks/open flames (flammable). Store under inert gas .
  • Waste Disposal: Neutralize reaction waste with NaHCO₃ before disposal .

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